molecular formula C18H15BrNO2+ B271397 3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium

3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium

Cat. No. B271397
M. Wt: 357.2 g/mol
InChI Key: FLFXKMFBRSSEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinolinium derivative that has been synthesized using a specific method. It has been shown to have promising effects in various scientific studies, including its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes involved in cancer cell growth or by disrupting bacterial cell membranes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium has been shown to have a range of biochemical and physiological effects. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis or cell death. In antimicrobial research, it has been shown to disrupt bacterial cell membranes, leading to cell death. Additionally, this compound has been shown to have fluorescent properties, making it useful for the detection of various biomolecules.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium in lab experiments is its potential for use in cancer and antimicrobial research. Its fluorescent properties also make it useful for the detection of various biomolecules. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for research on 3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium. One area of research is the development of new synthesis methods to improve yields and reduce costs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other scientific fields. Finally, there is a need for more research on the toxicity of this compound to determine its safety for use in lab experiments.

Synthesis Methods

The synthesis of 3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium involves the reaction of 2-(4-methoxyphenyl)acetoacetate with 3-bromoquinoline in the presence of a base and a catalyst. The resulting product is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium has been extensively studied for its potential applications in various scientific fields. It has been shown to have promising effects in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, where it has been shown to have activity against a range of bacterial and fungal species. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of various biomolecules.

properties

Product Name

3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium

Molecular Formula

C18H15BrNO2+

Molecular Weight

357.2 g/mol

IUPAC Name

2-(3-bromoquinolin-1-ium-1-yl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C18H15BrNO2/c1-22-16-8-6-13(7-9-16)18(21)12-20-11-15(19)10-14-4-2-3-5-17(14)20/h2-11H,12H2,1H3/q+1

InChI Key

FLFXKMFBRSSEEP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC3=CC=CC=C32)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC3=CC=CC=C32)Br

Origin of Product

United States

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